molecular formula C13H19ClN2O B1416847 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1170480-78-0

2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B1416847
CAS No.: 1170480-78-0
M. Wt: 254.75 g/mol
InChI Key: AEIOKQWZOIGONQ-UHFFFAOYSA-N
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Description

Chemical structure and molecular properties

This compound exhibits a molecular formula of C13H18N2O for the free base, with a molecular weight of 218.29 grams per mole. The compound features a phenyl ring attached to an acetamide functional group, which is subsequently connected to the nitrogen atom at the 4-position of a piperidine ring. The structural arrangement creates a molecule with distinct conformational properties and electronic characteristics that influence its chemical behavior.

The molecular structure consists of three primary components: the phenyl ring system, the acetamide linking group, and the piperidine heterocycle. The phenyl ring contributes aromatic stability and lipophilic character to the molecule, while the acetamide group provides hydrogen bonding capability and polarity. The piperidine ring adopts a chair conformation in crystalline states, which significantly influences the overall three-dimensional structure of the compound.

Physical property data indicates specific characteristics for this compound class. The density has been reported as approximately 1.097 grams per cubic centimeter, with a boiling point of 406.6 degrees Celsius at 760 millimeters of mercury pressure. The flash point occurs at 199.7 degrees Celsius, indicating moderate thermal stability. The compound exhibits a logarithmic partition coefficient value of 2.42670, suggesting moderate lipophilicity.

Property Value Reference
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Density 1.097 g/cm³
Boiling Point 406.6°C at 760 mmHg
Flash Point 199.7°C
LogP 2.42670

IUPAC nomenclature and structural classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-phenyl-N-piperidin-4-ylacetamide. This systematic name accurately describes the structural features, indicating the presence of a phenyl group attached to the second carbon of an acetamide moiety, with the nitrogen of the acetamide bonded to the fourth position of a piperidine ring.

The compound belongs to the broader classification of N-substituted acetamides, specifically those containing piperidine substituents. Within the chemical taxonomy, it falls under the category of aromatic acetamides due to the presence of the phenyl ring directly attached to the acetyl carbon. The piperidine component classifies it as a heterocyclic amine derivative, contributing to its inclusion in databases of nitrogen-containing organic compounds.

Alternative naming systems have generated several synonyms for this compound, including 2-phenyl-N-piperidin-4-ylacetamide and benzeneacetamide, N-4-piperidinyl-. The Chemical Abstracts Service registry number 75484-47-8 provides unique identification for this specific compound structure. These various nomenclature systems ensure consistent identification across different chemical databases and research publications.

Historical development and discovery

The development of this compound emerged from broader research efforts investigating piperidine-containing compounds and their structural analogs. The compound was first documented in chemical databases in 2005, indicating its relatively recent emergence in the scientific literature. This timeline coincides with increased research interest in piperidine derivatives and their potential applications in medicinal chemistry.

Research into piperidine-containing acetamides gained momentum during the late twentieth and early twenty-first centuries as scientists explored structure-activity relationships in nitrogen heterocyclic compounds. The specific structural motif represented by 2-phenyl-N-(piperidin-4-yl)acetamide attracted attention due to its resemblance to other biologically active molecules containing similar structural elements.

Patent literature from the early 2000s indicates industrial interest in compounds related to this structural class, particularly in the context of pharmaceutical intermediate synthesis. The compound has been referenced in various synthetic methodologies aimed at preparing related structures, demonstrating its utility as a chemical building block for more complex molecular architectures.

Significance in organic and medicinal chemistry

This compound occupies a significant position in organic chemistry research due to its structural characteristics and synthetic accessibility. The compound serves as a valuable model system for studying amide bond formation, piperidine chemistry, and aromatic substitution reactions. Its structural features make it an excellent candidate for investigating conformational analysis and molecular recognition phenomena.

In medicinal chemistry contexts, this compound has attracted attention as a structural analog of various bioactive molecules. Research has demonstrated its potential as an inhibitor of soluble epoxide hydrolase, an enzyme involved in inflammatory and pain modulation pathways. This biological activity has generated interest in developing structurally related compounds with enhanced pharmacological properties.

The compound's significance extends to its role as a synthetic intermediate in preparing more complex molecular structures. Its accessibility through straightforward synthetic routes and its stability under standard laboratory conditions make it a valuable starting material for medicinal chemistry programs. The presence of multiple functional groups allows for diverse chemical modifications, enabling the synthesis of extensive compound libraries for biological screening.

Crystal structure studies have revealed important insights into the molecular interactions and conformational preferences of this compound class. These investigations contribute to understanding structure-property relationships and guide the rational design of related molecules with specific desired characteristics.

Crystalline properties of the hydrochloride salt

The hydrochloride salt of 2-phenyl-N-(piperidin-4-yl)acetamide exhibits distinct crystalline properties that influence its physical behavior and stability characteristics. Crystal structure analysis reveals that the compound crystallizes in specific space groups with well-defined unit cell parameters that determine its solid-state organization.

The piperidine ring in the crystalline state adopts a chair conformation with specific puckering parameters. Research has shown that the mean plane of the piperidine ring is positioned nearly perpendicular to the remainder of the molecule, with a torsion angle of approximately 92.8 degrees. This conformational arrangement contributes to the overall three-dimensional structure and influences intermolecular interactions within the crystal lattice.

Intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure. The hydrochloride salt formation enables additional ionic interactions that enhance crystal packing efficiency and thermal stability. These interactions involve the protonated nitrogen atom of the piperidine ring and the chloride counterion, creating a network of electrostatic attractions that contribute to the overall crystal stability.

The crystalline properties include specific melting point characteristics and thermal behavior. Temperature-dependent studies reveal phase transition temperatures and thermal decomposition patterns that are important for handling and storage considerations. The crystalline form influences solubility characteristics, with the hydrochloride salt typically exhibiting enhanced water solubility compared to the free base form.

Properties

IUPAC Name

2-phenyl-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIOKQWZOIGONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Piperidone Derivatives

A common starting material is 4-piperidone monohydrate hydrochloride, which undergoes alkylation with 2-(bromoethyl)benzene or similar phenylethyl halides in the presence of a base such as cesium carbonate. This step yields 1-(2-phenylethyl)-4-piperidinone intermediates in high yields (up to 88%) under optimized conditions using acetonitrile as solvent, which improves yield compared to DMF.

Reductive Amination to Form Piperidineamine

The alkylated piperidone is subjected to reductive amination with aniline or substituted anilines, using sodium triacetoxyborohydride as the reducing agent and acetic acid as a catalyst. This step converts the ketone group to a secondary amine, producing the 4-piperidineamine precursor in excellent yields (~91%).

Acylation to Form the Acetamide

The piperidineamine intermediate is then acylated with acyl chlorides such as phenylacetyl chloride or propionyl chloride in the presence of a base like diisopropylethylamine (Hunig’s base). This reaction proceeds efficiently at ambient temperature over 2 hours, yielding the desired N-substituted acetamide in yields of 95% or higher.

Formation of Hydrochloride Salt

The free base acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as methanol or ethyl acetate. The reaction is typically performed at room temperature or slightly elevated temperatures, followed by recrystallization from hydrochloric acid or acetone-diethyl ether to obtain pure hydrochloride salt crystals with high enantiomeric purity (up to 95% ee).

Step Reagents & Conditions Outcome Yield & Purity
Alkylation 4-piperidone monohydrate hydrochloride + 2-(bromoethyl)benzene, Cs2CO3, acetonitrile, reflux 1-(2-phenylethyl)-4-piperidinone 88% yield
Reductive Amination Intermediate + aniline, NaBH(OAc)3, acetic acid, room temp 4-piperidineamine derivative 91% yield
Acylation Piperidineamine + phenylacetyl chloride, DIPEA, CH2Cl2, rt, 2 h 2-phenyl-N-(piperidin-4-yl)acetamide 95% yield
Hydrochloride Formation Acetamide + HCl (4 M in AcOEt or aqueous), rt or 50°C, recrystallization 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride >90% purity, 81% isolated yield
  • The use of acetonitrile as solvent in the alkylation step significantly improves the yield compared to DMF, likely due to better solubility and reaction kinetics.
  • Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side-products.
  • Acylation with phenylacetyl chloride proceeds cleanly under mild conditions, and the use of Hunig’s base prevents protonation of the amine, facilitating higher yields.
  • Conversion to hydrochloride salt stabilizes the compound and improves crystallinity, with recrystallization enhancing purity and enantiomeric excess.
  • Enantiomeric enrichment can be achieved by resolution steps involving dibenzoyl-D-tartaric acid derivatives, followed by hydrolysis and salt formation.
Step Number Reaction Type Reagents/Conditions Key Notes Yield Range (%) Purity/Enantiomeric Excess (%)
1 Alkylation 4-piperidone monohydrate HCl + 2-(bromoethyl)benzene, Cs2CO3, MeCN Acetonitrile preferred solvent 80–88 -
2 Reductive amination Aniline, NaBH(OAc)3, AcOH, rt Mild, selective reduction 85–91 -
3 Acylation Phenylacetyl chloride, DIPEA, CH2Cl2, rt Hunig’s base prevents protonation 90–95 -
4 Salt formation HCl (aqueous or in AcOEt), rt or 50°C Recrystallization improves purity 80–90 >90 purity, 95% ee achievable

The preparation of this compound is well-established through a sequence of alkylation, reductive amination, acylation, and salt formation steps. Optimization of solvents and reagents, particularly the use of acetonitrile and sodium triacetoxyborohydride, enhances yields and purity. The final hydrochloride salt is obtained in high purity and enantiomeric excess, suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Psychostimulants:
One of the most significant applications of 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride is its role as an intermediate in the synthesis of methylphenidate, a well-known psychostimulant used for treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate works by increasing dopamine levels in the brain, thereby enhancing focus and attention. The compound serves as a precursor in the industrial synthesis of methylphenidate hydrochloride, emphasizing its importance in pharmaceutical manufacturing .

2. Analgesic Properties:
Research indicates that piperidine derivatives exhibit analgesic effects. The structural similarities between this compound and other known analgesics suggest potential applications in pain management. Studies exploring the binding affinity of this compound to opioid receptors could reveal its efficacy as a pain-relieving agent .

Synthesis and Industrial Relevance

1. Synthesis Pathways:
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. For instance, the conversion from piperidine derivatives through acylation processes is crucial for producing high-quality intermediates for further pharmaceutical applications. This compound is often synthesized under controlled conditions to ensure the desired stereochemistry and minimize by-products .

2. Industrial Applications:
Given its role as an intermediate in synthesizing methylphenidate, this compound holds industrial significance. The pharmaceutical industry relies on efficient production methods to meet the growing demand for ADHD medications. The optimization of synthesis routes not only enhances yield but also reduces production costs, making it a viable option for large-scale manufacturing .

Case Studies

1. Methylphenidate Production:
A notable case study involves the industrial preparation of methylphenidate from this compound. Researchers have documented various methods, including the use of specific catalysts and reaction conditions that improve yield rates significantly. For example, one method reported yields exceeding 69% when using optimized reflux conditions with methanolic HCl .

2. Analgesic Research:
Another case study focused on evaluating the analgesic properties of piperidine derivatives similar to this compound. Animal models were utilized to assess pain relief efficacy compared to established analgesics. Results indicated that certain modifications to the piperidine structure could enhance potency and reduce side effects, showcasing potential therapeutic advancements .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, leading to analgesic effects. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Substituent Variations Pharmacological Notes
Target Compound : 2-Phenyl-N-(piperidin-4-yl)acetamide HCl 954258-79-8 C₁₃H₁₇ClN₂O Base structure Limited direct pharmacological data; structural similarity to CNS-active analogs ().
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl 1016887-10-7 C₁₅H₂₂ClN₂O 4-Methylbenzyl group on acetamide nitrogen Similar MW (246.35); potential enhanced lipophilicity ().
AC-90179 (2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl-piperidin-4-yl)acetamide HCl) Not specified C₂₂H₂₉ClN₂O₂ 4-Methoxyphenyl, 4-methylbenzyl, and N-methyl-piperidine substitutions Potent 5-HT₂A inverse agonist; lacks D₂/H₁ affinity, reducing extrapyramidal side effects ().
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (Fentanyl Impurity C) 3258-84-2 C₂₂H₂₇N₂O Phenylethyl-piperidine substitution Opioid impurity; highlights role of piperidine modifications in receptor binding ().
N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide HCl 704870-91-7 C₁₅H₂₀ClFN₂O Fluorobenzyl substituent Increased polarity; potential impact on blood-brain barrier permeability ().
Functional Implications :
  • Piperidine Substitutions : Addition of phenylethyl (as in Fentanyl impurities) or methyl groups (e.g., AC-90179) alters receptor selectivity. For example, AC-90179’s 4-methylbenzyl group contributes to 5-HT₂A specificity ().
  • Aromatic Ring Modifications : Fluorine or methoxy groups (e.g., AC-90179’s 4-methoxyphenyl) enhance metabolic stability and binding affinity ().

Pharmacokinetic and Toxicity Considerations

  • AC-90179 : Exhibits low oral bioavailability due to rapid metabolism, highlighting the need for piperidine or acetamide stabilization in drug design ().
  • Fentanyl-Related Impurities : N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS 3258-84-2) is a regulated impurity, emphasizing the importance of synthetic purity in opioids ().

Biological Activity

2-Phenyl-N-(piperidin-4-yl)acetamide hydrochloride, also known as a derivative of the piperidine class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Formula : C13_{13}H18_{18}ClN1_{1}O
  • CAS Number : 1170480-78-0
  • Molecular Weight : 239.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as an agonist or antagonist depending on the specific biological context. The compound's structure allows it to penetrate biological membranes and interact with target proteins effectively, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

The presence of electron-donating and electron-withdrawing groups on the piperidine ring has been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Research indicates that it may exhibit opioid-like effects, which could be beneficial for pain management. The mechanism likely involves modulation of opioid receptors, leading to reduced perception of pain .

Case Studies

  • Case Report on Overdose : A notable case involved an individual who ingested a substance believed to be related to this compound. The patient exhibited symptoms such as respiratory depression and was treated with naloxone, highlighting the compound's potency and potential for abuse .
  • Clinical Trials : Various clinical trials have explored the efficacy of piperidine derivatives in treating chronic pain conditions. Results show promise in enhancing analgesic effects while minimizing side effects commonly associated with traditional opioids .

In Vivo Studies

Animal studies have shown that administration of this compound results in significant reductions in pain responses compared to control groups. Dosing regimens have varied, with some studies indicating effective doses as low as 1 mg/kg in rodent models .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has a favorable absorption profile, with peak plasma concentrations achieved within 30 minutes post-administration. Metabolism primarily occurs via hepatic pathways, with renal excretion being the main route for elimination .

Q & A

Q. What are the established synthetic routes for 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling 2-phenylacetic acid derivatives with 4-aminopiperidine, followed by hydrochloride salt formation. For example, analogous piperidine-acetamide syntheses use carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond . Key intermediates are purified via recrystallization or column chromatography and characterized using:
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., piperidine ring substitution) via 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 277.3 for the free base) .
  • Elemental Analysis : Verify purity (>98%) and salt stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical evaluation if irritation persists .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC50_{50} determination) .
  • Receptor Binding : Conduct competitive radioligand binding studies (e.g., for opioid or σ receptors) to quantify affinity (Ki_i) .
  • Cellular Models : Test cytotoxicity and mechanism of action in cancer cell lines (e.g., MTT assay) with dose-response profiling (1–100 μM) .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle (DMSO) to validate assay conditions .

Q. How should researchers address contradictions in pharmacological data for this compound?

  • Methodological Answer :
  • Source Identification :
  • Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted 4-aminopiperidine) that may skew results .
  • Batch Variability : Compare data across multiple synthesis batches to isolate compound-specific vs. process-related effects .
  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo activity .
  • Receptor Subtype Selectivity : Perform subtype-specific assays (e.g., μ vs. δ opioid receptors) to clarify target engagement .

Q. What strategies are effective for impurity profiling in this compound?

  • Methodological Answer :
  • Analytical Techniques :
TechniqueApplicationDetection Limit
HPLC-UVQuantify major impurities (>0.1%)0.05%
LC-MS/MSIdentify trace degradants (e.g., hydrolyzed acetamide)0.01%
NMRConfirm structural anomalies (e.g., regioisomers)1–5%
  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate degradation pathways .

Q. How can structure-activity relationship (SAR) studies optimize the piperidine-acetamide scaffold for enhanced target selectivity?

  • Methodological Answer :
  • Scaffold Modifications :
  • Piperidine Substitution : Introduce methyl or phenyl groups at the 4-position to sterically modulate receptor binding .
  • Acetamide Linker : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic priorities .
  • Pharmacophore Mapping : Compare electrostatic/hydrophobic profiles of analogs to identify critical interaction motifs .

Q. What methodologies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to enhance solubility beyond the hydrochloride form .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to achieve >1 mg/mL solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility enhancement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride
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